Peucedanol

Vue d'ensemble

Description

Peucedanol is a natural organic compound that has been isolated from the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan . It is a white flake crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has been found to have antioxidant activity .

Synthesis Analysis

Peucedanol has been isolated from the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan . The plant material is first ground to a powder, then extracted with an appropriate solvent (such as ethanol or ether), and finally subjected to distillation, condensation, filtration, and other steps to obtain Peucedanol .

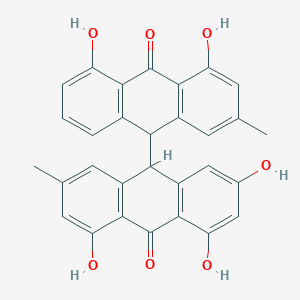

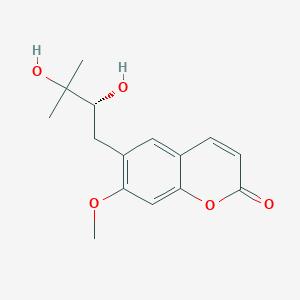

Molecular Structure Analysis

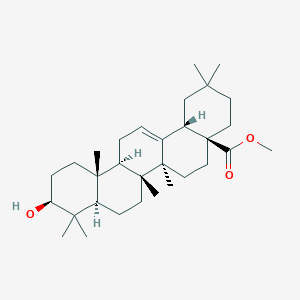

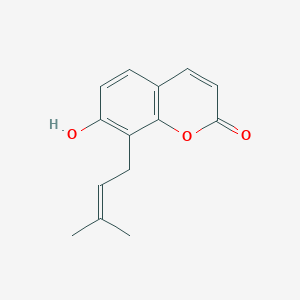

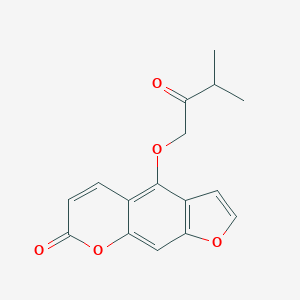

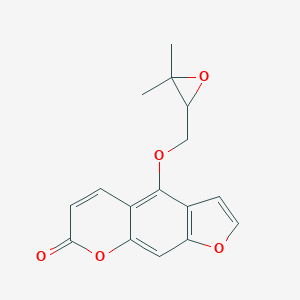

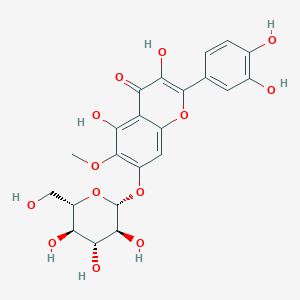

The molecular formula of Peucedanol is C15H18O5 . Its molecular weight is 278.3 g/mol . The chemical name is 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one .

Physical And Chemical Properties Analysis

Peucedanol is a white flake crystal . It has a density of 1.271±0.06 g/cm3 (Predicted), a melting point of 139-140 °C, and a boiling point of 500.5±50.0 °C (Predicted) .

Applications De Recherche Scientifique

Antimicrobial Activity

Ulopterol has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against both bacteria and fungi. Specifically, it has been effective against bacteria such as Staphylococcus epidermidis, Enterobacter aerogenes, Shigella flexneri, Klebsiella pneumoniae (including ESBL strains), and fungi like Aspergillus flavus, Candida krusei, and Botrytis cinerea .

Anti-Inflammatory Potential

Coumarins, including Ulopterol, possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce inflammation. Researchers have explored their potential in managing inflammatory conditions .

Mécanisme D'action

Target of Action

Ulopterol, also known as Peucedanol, is a coumarin isolated from the leaves of Toddalia asiatica (L.) Lam . It has been found to exhibit potent antibacterial and antifungal activities . The primary targets of Ulopterol are various strains of bacteria and fungi . It has also been reported to inhibit the activities of cholinesterases such as acetylcholinesterase and butyrylcholinesterase .

Mode of Action

Its antibacterial and antifungal activities suggest that it interacts with the cellular components of these microorganisms, leading to their inhibition or death . In the case of cholinesterases, Ulopterol likely binds to the active site of these enzymes, preventing them from breaking down acetylcholine and thus increasing the levels of this neurotransmitter .

Biochemical Pathways

Ulopterol’s impact on biochemical pathways is primarily related to its antimicrobial activity and its inhibition of cholinesterases. In the case of its antimicrobial activity, Ulopterol may disrupt essential biochemical pathways in bacteria and fungi, leading to their death . When it comes to cholinesterases, Ulopterol’s inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect various cholinergic pathways in the body .

Pharmacokinetics

Given its potent antimicrobial activities, it is likely that ulopterol is able to reach its target sites in sufficient concentrations .

Result of Action

The primary result of Ulopterol’s action is the inhibition of bacterial and fungal growth, making it a potential candidate for the development of new antimicrobial agents . Additionally, its ability to inhibit cholinesterases can lead to increased acetylcholine levels, which could have various effects depending on the specific physiological context .

Action Environment

The action of Ulopterol can be influenced by various environmental factors. For instance, the presence of other compounds could potentially affect Ulopterol’s bioavailability and efficacy. Furthermore, factors such as pH and temperature could also impact Ulopterol’s stability and activity .

Orientations Futures

Peucedanol has shown antioxidant and anti-inflammatory properties—characteristics often associated with potential medicinal applications . The findings hold significance for traditional medicine, dietary supplements, and the development of functional foods . Understanding antioxidant distribution aids in the development of medicinal and nutritional applications, influences agricultural practices, and contributes to regional biodiversity-conservation efforts .

Propriétés

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKKFPQJANWMM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950831 | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulopterol | |

CAS RN |

28095-18-3 | |

| Record name | Ulopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028095183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)